3,6-Dimethyl-9H-xanthene
Overview
Description
3,6-Dimethyl-9H-xanthene is a derivative of xanthene, a tricyclic aromatic compound. Xanthene derivatives are known for their diverse biological activities and are used in various scientific and industrial applications. The compound this compound features two methyl groups attached to the xanthene core at the 3 and 6 positions, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-9H-xanthene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of 3,6-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride can yield this compound. The reaction typically involves heating the mixture to promote cyclization and dehydration.
Another method involves the use of Friedel-Crafts alkylation, where 3,6-dimethylphenol reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-9H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene core. For example, nitration and halogenation reactions can be performed using nitric acid and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Dihydro-3,6-Dimethyl-9H-xanthene.
Substitution: Nitro- and halogen-substituted xanthene derivatives.
Scientific Research Applications
3,6-Dimethyl-9H-xanthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various functionalized xanthene derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties. It is also used in the development of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-9H-xanthene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. For example, xanthene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound, lacking the methyl groups at the 3 and 6 positions.
9,9-Dimethylxanthene: A derivative with methyl groups at the 9 position.
Xanthone: An oxidized form of xanthene with a carbonyl group at the 9 position.
Uniqueness
3,6-Dimethyl-9H-xanthene is unique due to the presence of methyl groups at the 3 and 6 positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability and modify its interaction with biological targets compared to unsubstituted xanthene or other derivatives.
Properties
IUPAC Name |
3,6-dimethyl-9H-xanthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)16-14(12)7-10/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDXPSNHBJVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3=C(O2)C=C(C=C3)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158077 | |
Record name | 3,6-Dimethyl-9H-xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13333-91-0 | |
Record name | 3,6-Dimethyl-9H-xanthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13333-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dimethyl-9H-xanthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013333910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethyl-9H-xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dimethyl-9H-xanthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6-DIMETHYL-9H-XANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJX6QY3946 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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